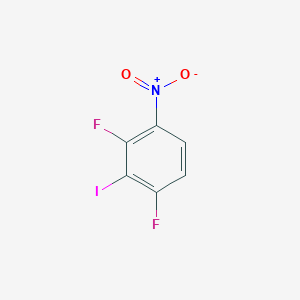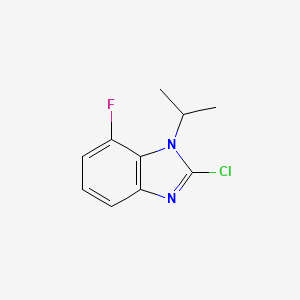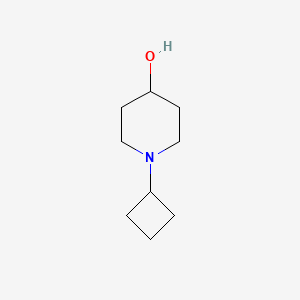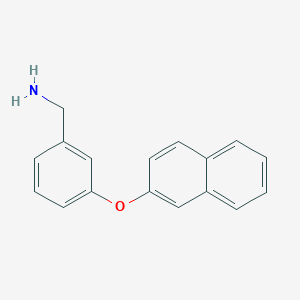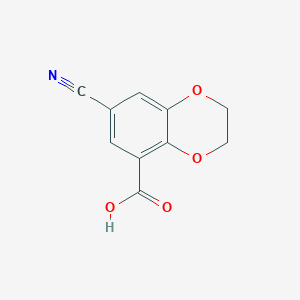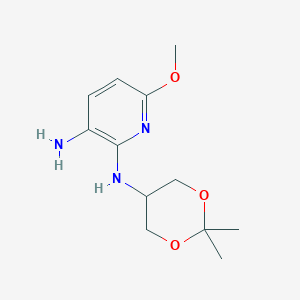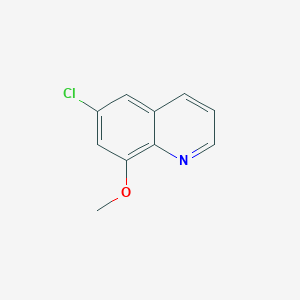
6-Chloro-8-methoxyquinoline
概要
説明
6-Chloro-8-methoxyquinoline is a chemical compound with the molecular weight of 193.63 . It is a white to yellow powder or crystals and its IUPAC name is 6-chloro-8-methoxyquinoline . The InChI code for this compound is 1S/C10H8ClNO/c1-13-9-6-8(11)5-7-3-2-4-12-10(7)9/h2-6H,1H3 .
Synthesis Analysis
The synthesis of quinoline and its derivatives, which includes 6-Chloro-8-methoxyquinoline, has been a subject of interest in recent research . Traditional and green synthetic approaches have been highlighted, including multicomponent one-pot reactions and solvent-free reaction conditions utilizing microwave and ultraviolet irradiation-promoted synthesis using eco-friendly and safe reusable catalysts .Molecular Structure Analysis
The molecular structure of 6-Chloro-8-methoxyquinoline can be represented by the InChI code 1S/C10H8ClNO/c1-13-9-6-8(11)5-7-3-2-4-12-10(7)9/h2-6H,1H3 . This indicates that the compound consists of 10 carbon atoms, 8 hydrogen atoms, 1 chlorine atom, 1 nitrogen atom, and 1 oxygen atom .Physical And Chemical Properties Analysis
6-Chloro-8-methoxyquinoline is a white to yellow powder or crystals . It has a molecular weight of 193.63 and is stored at room temperature .科学的研究の応用
Anticancer Activity
- Scientific Field: Medicinal Chemistry
- Application Summary: Compounds containing the 8-Hydroxyquinoline nucleus exhibit a wide range of biological activities, including anticancer effects . A number of prescribed drugs incorporate this group, and numerous 8-Hydroxyquinoline-based molecules can be used to develop potent lead compounds with good efficacy and low toxicity .
Antimicrobial Activity
- Scientific Field: Microbiology
- Application Summary: 8-Hydroxyquinoline derivatives also exhibit antimicrobial effects . This makes them potential candidates for the development of new antimicrobial drugs.
Antimalarial Activity
- Scientific Field: Pharmacology
- Application Summary: Quinoline heterocycle is a useful scaffold to develop bioactive molecules used as antimalarial drugs . Quinoline-based drugs have been used for many years in the treatment of malaria .
Synthetic Organic Chemistry
Safety And Hazards
将来の方向性
Quinoline derivatives, including 6-Chloro-8-methoxyquinoline, have significant therapeutic value and can act as potential building blocks for various pharmacologically active scaffolds . Several described compounds could act as leads for the development of drugs against numerous diseases including cancer . The synthesis of these compounds is also being optimized for greener and more sustainable chemical processes .
特性
IUPAC Name |
6-chloro-8-methoxyquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClNO/c1-13-9-6-8(11)5-7-3-2-4-12-10(7)9/h2-6H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQTPUKCCECLBDV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C(=CC(=C1)Cl)C=CC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40728695 | |
| Record name | 6-Chloro-8-methoxyquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40728695 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Chloro-8-methoxyquinoline | |
CAS RN |
1355066-78-2 | |
| Record name | 6-Chloro-8-methoxyquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40728695 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details











Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

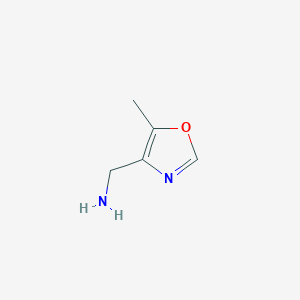
![3,7-Dibromo-5,5-dioctyl-5H-dibenzo[b,d]silole](/img/structure/B1427023.png)
![(S)-methyl 4-oxo-4,6,7,8-tetrahydropyrrolo[1,2-a]pyrimidine-6-carboxylate](/img/structure/B1427025.png)
![(9S)-9-hydroxy-6,7,8,9-tetrahydrocyclohepta[b]pyridin-5-one](/img/structure/B1427026.png)
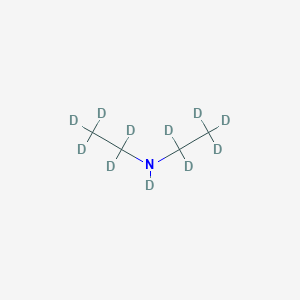
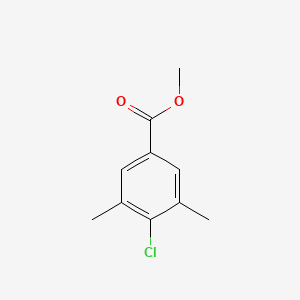
![Methyl 8-Boc-8-azabicyclo[3.2.1]octane-2-carboxylate](/img/structure/B1427031.png)
![2-(((3-Methyl-4-nitropyridin-2-yl)methyl)sulfonyl)-1H-benzo[d]imidazole](/img/structure/B1427034.png)
